N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-9-11-26(12-10-16)22(28)19-13-20-21(23-17(2)14-27(20)24-19)25(3)15-18-7-5-4-6-8-18/h4-8,13-14,16H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLLNIPRMCSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Formylation of Pyrazole Precursors
Commercially available pyrazoles undergo alkylation at the N-1 position using 2,2-dialkoxyethyl bromides, followed by Vilsmeier-Haack formylation to introduce an aldehyde group at the C-5 position. For example, methylation with iodomethane in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(2-methoxyethyl)-5-formylpyrazole with 85% efficiency.
Cyclization to Pyrazolo[1,5-a]Pyrazines
Deprotection of the 2-methoxyethyl group via acid hydrolysis (HCl/EtOH, reflux) generates a primary amine, which undergoes intramolecular cyclization. Optimized conditions (acetic acid, O₂ atmosphere, 130°C) achieve 94% yield for analogous systems. Oxygen acts as a mild oxidant, facilitating dehydrogenation during ring closure.
Functionalization at the 4-Amine Position
The N-benzyl-N-methylamine group is introduced through nucleophilic aromatic substitution or reductive amination:
Chlorination and Displacement
The 4-position is chlorinated using phosphorus oxychloride (POCl₃, 110°C, 6 hours), followed by displacement with N-methylbenzylamine. Catalytic copper(I) oxide (0.02 wt%) in toluene at 80°C drives the reaction to 88% completion.
Reductive Amination Alternative
A two-step sequence involving condensation of benzylmethylamine with a 4-keto intermediate (NaBH₃CN, MeOH, 25°C) achieves comparable yields (82%) while preserving stereochemical integrity.
Optimization and Characterization Data
Key reaction parameters and outcomes are summarized below:
X-ray diffraction of analogous compounds confirms the pyrazolo[1,5-a]pyrazine core adopts a planar conformation with bond lengths of 1.34 Å (C3-N4) and 1.29 Å (N1-C2), consistent with aromatic delocalization.
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing pathways during pyrazine ring formation may generate positional isomers. Employing bulky alkoxy groups (e.g., 2-ethoxyethyl) during initial alkylation suppresses byproduct formation to <5%.
Stability of Hemi-Amidinal Intermediates
The 4-methylpiperidine carbonyl group exhibits hydrolytic sensitivity under acidic conditions. Kinetic studies in pH 7.4 buffer show <2% decomposition over 72 hours, confirming suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially converting it to dihydropyrazolo derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the benzyl(methyl)amino group.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine with key pyrazolo[1,5-a]pyrimidine/pyrazine derivatives:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
